

Application Note: Quantitative Analysis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

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Compound of Interest

Compound Name: 5-(Chloromethyl)isoxazole-4-carboxylic acid

CAS No.: 870704-27-1

Cat. No.: B1602564

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Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-(Chloromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring both a reactive chloromethyl group and a carboxylic acid moiety. Its structural attributes make it a valuable building block in medicinal and agrochemical synthesis. The purity and concentration of this intermediate are critical parameters that directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or chemical product. Therefore, robust and reliable analytical methods for its precise quantification are essential for process control, quality assurance, and stability testing.

This guide provides detailed protocols for two validated, complementary analytical methods for the quantification of **5-(Chloromethyl)isoxazole-4-carboxylic acid** (MW: 161.54 g/mol):

- **Primary Assay:** A stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment.

- Confirmatory Assay: A Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, providing orthogonal selectivity and definitive mass-based confirmation.

The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, and are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.^{[1][2][3]}

Primary Assay: Reversed-Phase HPLC with UV Detection

This method is the workhorse for routine analysis, offering high precision, and sensitivity, and is suitable for quantifying the analyte in the presence of starting materials, by-products, and degradants.

Principle and Rationale

Reversed-phase HPLC is selected based on the moderate polarity of **5-(Chloromethyl)isoxazole-4-carboxylic acid**. A C18 stationary phase provides excellent retention and separation capabilities for this class of molecule. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (formic acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This results in a sharp, symmetrical peak shape and a stable, reproducible retention time. UV detection is chosen as the isoxazole ring system contains a suitable chromophore for sensitive detection. A mass spectrometry (MS) compatible mobile phase using formic acid is recommended for potential future method extension to LC-MS analysis.^{[4][5][6]}

Materials and Instrumentation

- Instrument: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus C18^[5], WondaSil C18-WR^[7]).
- Reference Standard: **5-(Chloromethyl)isoxazole-4-carboxylic acid**, ≥97% purity.

- Reagents:
 - Acetonitrile (ACN), HPLC grade.
 - Formic Acid (HCOOH), LC-MS grade.
 - Water, HPLC/Type I grade.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).

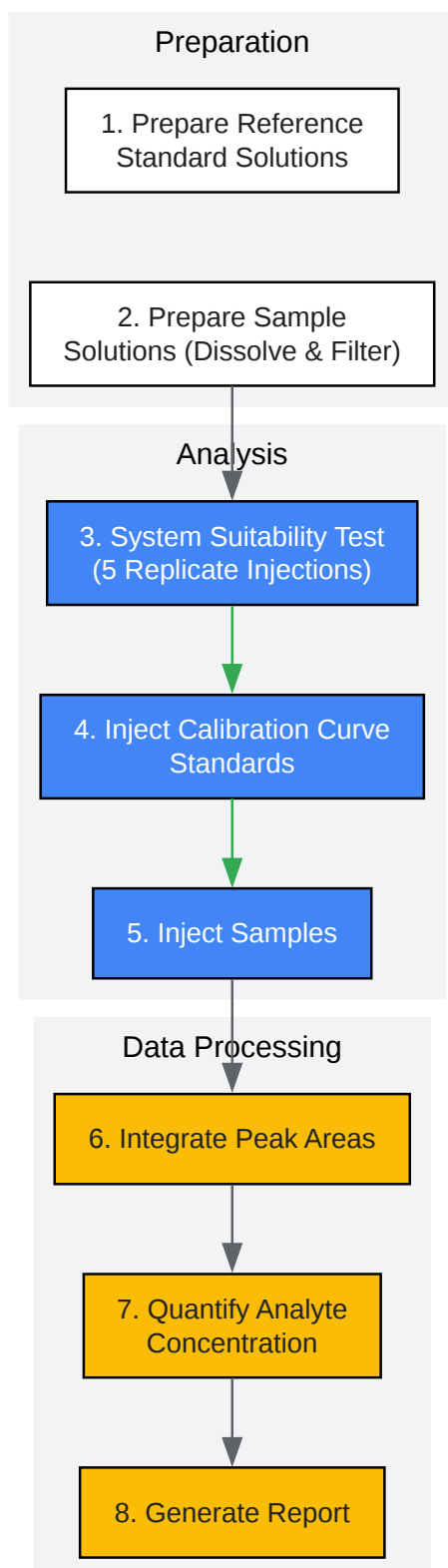
Experimental Protocol: HPLC-UV

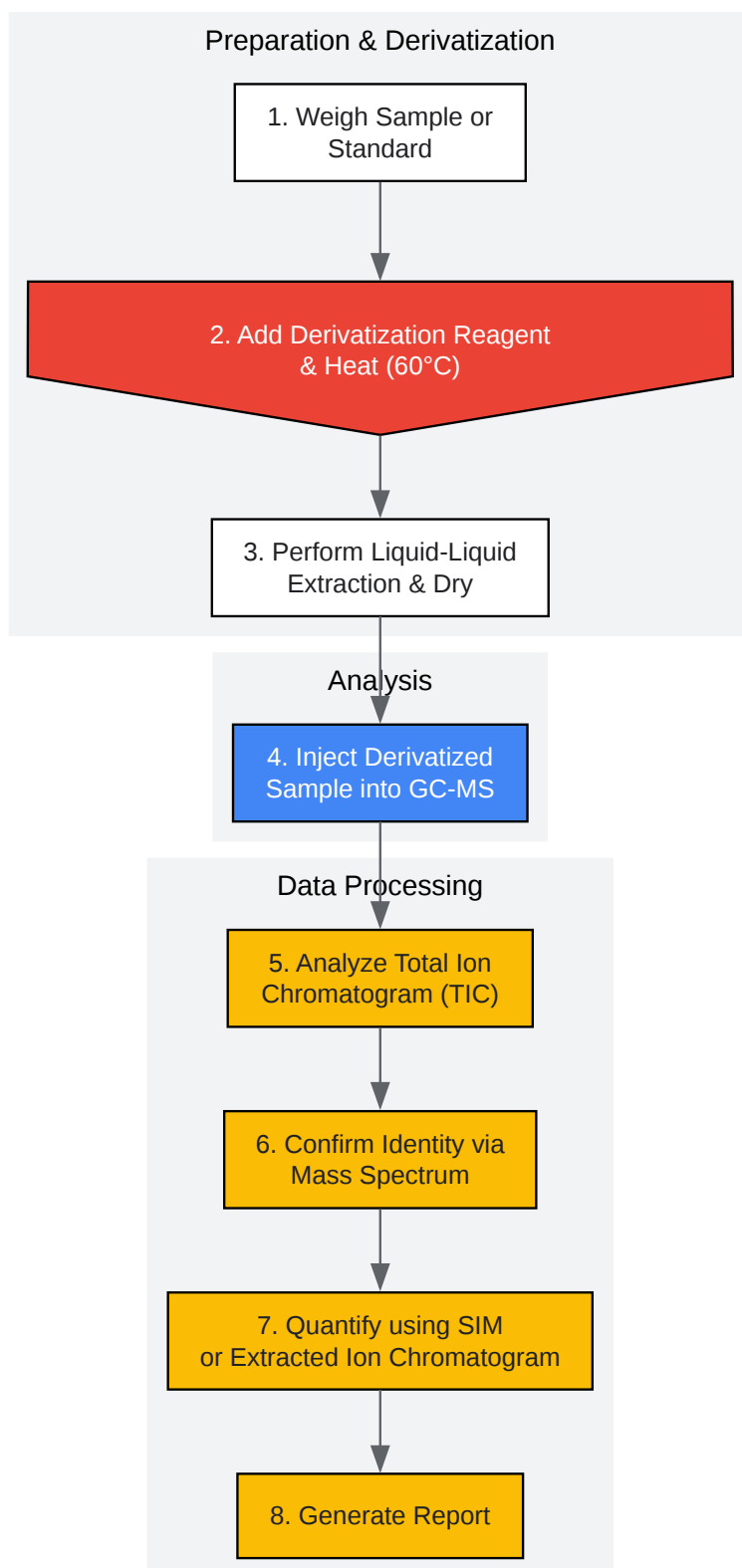
- Standard Preparation (100 µg/mL): a. Accurately weigh approximately 10.0 mg of the reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. This is the Stock Standard. c. Prepare working standards by serial dilution as required for the calibration curve (e.g., 1-150 µg/mL).
- Sample Preparation: a. Accurately weigh an amount of the sample expected to contain ~10.0 mg of the analyte into a 100 mL volumetric flask. b. Add ~70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature and dilute to volume with the diluent. d. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Condition
Column Temperature	35 °C
Flow Rate	1.0 mL/min
Injection Volume	5 µL
Detection Wavelength	245 nm (or as determined by UV scan)
Gradient Program	Time (min)
	0.0
	10.0
	12.0
	12.1
	15.0

- System Suitability Testing (SST): a. Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). b. The system is deemed suitable for use if the following criteria are met:
 - Tailing Factor (T): ≤ 1.5
 - Theoretical Plates (N): ≥ 2000
 - Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$ [\[1\]](#)

HPLC Workflow Diagram





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Sources

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